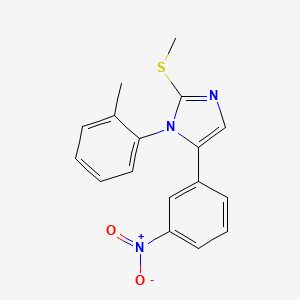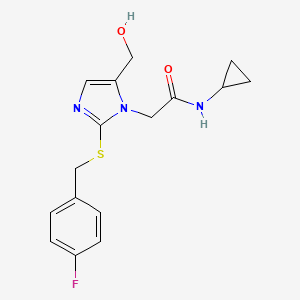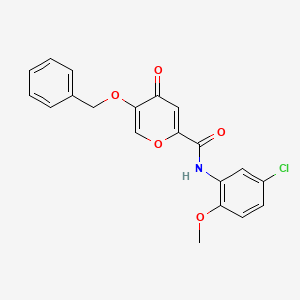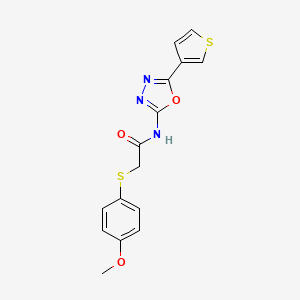
(5,6-Dichloropyrazin-2-yl)zinc pivalate solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dichloropyrazin-2-yl)zinc pivalate solution (DCPZP) is a novel solution that has been developed as a potential alternative to traditional organic solvents in laboratory experiments. DCPZP is a water-soluble, non-toxic, and non-flammable solution that has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Cobalt-Catalyzed Electrophilic Aminations
Organic light emitting diodes (OLEDs) and perovskite solar cells are two areas where zinc pivalates have shown promising applications. The reaction of organozinc pivalates with anthranils produces aniline derivatives, which under acidic conditions cyclize, providing condensed quinolines. These N-heterocycles are of particular interest for OLEDs due to their high photoluminescence quantum yields and long exciton lifetimes. They are also beneficial as hole-transporting materials in methylammonium lead iodide perovskites solar cells because of an optimal band alignment for holes and a large bandgap (Li et al., 2018).
Catalysis and Acylation Reactions
Zinc perchlorate hexahydrate, a related zinc compound, has been found to be an efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines. The acetylated derivatives were obtained in excellent yields under solvent-free conditions and at room temperature. This showcases the versatility of zinc compounds as catalysts in organic synthesis, including the use of pivalic acid as an acylating agent (Shivani, Gulhane, & Chakraborti, 2007).
Molecular Structure and Function in Oligonuclear Zinc(II) Model Phosphatases
The structural and functional modeling of zinc phosphoesterases by dinuclear zinc(II) complexes has been explored. These models help understand the role of zinc in biological systems, especially in enzymatic processes involving phosphoester bond hydrolysis. This area of research provides insights into the mimicry of enzyme active sites and the design of biomimetic catalysts (Bauer-Siebenlist et al., 2004).
Synthesis of Solid Polyfunctional Organometallic Reagents
Solid, air-stable polyfunctionalized alkynylzinc pivalates have been prepared for use in organic synthesis. These reagents show excellent reactivity in carbon-carbon bond-forming reactions and 1,3-dipolar cycloadditions, demonstrating the utility of zinc pivalates in synthesizing complex organic molecules (Chen, Tüllmann, Ellwart, & Knochel, 2017).
Zinc Complexes in Catalysis
Zinc complexes with cyanoxime, specifically in the pivaloylcyanoxime-Zn system, have been studied for their structural and catalytic properties. These complexes exhibit efficient catalytic performance in transesterification reactions under mild conditions, acting as green catalysts. This research underscores the potential of zinc complexes in facilitating environmentally friendly chemical processes (Opalade et al., 2017).
Propiedades
IUPAC Name |
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNHBXCYWYNSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)
![3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2655781.png)
![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)
![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)


![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)


![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)